5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine
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Overview
Description
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chloro-5-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine typically involves the reaction of 3-chloro-5-fluoroaniline with suitable pyrimidine precursors under controlled conditions. One common method involves the cyclization of 3-chloro-5-fluoroaniline with formamide and a suitable catalyst to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: Formation of 5-(3-Chloro-5-fluorophenyl)-2-pyrimidinone.
Reduction: Formation of 5-(3-Chloro-5-fluorophenyl)-2-aminopyrimidine or 5-(3-Chloro-5-fluorophenyl)-2-methoxypyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde
- 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole
Uniqueness
5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWKABIQWIHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686832 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-16-6 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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